
5-Norbornene-2,3-dicarbonyl chloride, trans-
Overview
Description
5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . . This compound is characterized by its clear, colorless to yellowish liquid appearance . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with thionyl chloride or oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Norbornene derivative} + \text{Thionyl chloride} \rightarrow \text{5-Norbornene-2,3-dicarbonyl chloride, trans-} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of 5-Norbornene-2,3-dicarbonyl chloride, trans- is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity . The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
tNBDC undergoes nucleophilic acyl substitution due to its reactive carbonyl chloride groups. The mechanism involves attack by nucleophiles (e.g., alcohols, amines) at the electrophilic carbonyl carbon, forming a tetrahedral intermediate that eliminates HCl to yield esters, amides, or other derivatives .
Example Application :
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Norbornylated Cellulose Synthesis : Reaction with trimethylsilylated cellulose (TMSC) in the presence of a catalyst (e.g., pyridine) replaces silyl groups with norbornene acyl groups, achieving a high degree of substitution (DS ~2.9) .
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Polymer Functionalization : Interfacial polymerization with 1,3-diaminopropane forms ultrafiltration membranes (DAPE-tNBDC/mPAN), demonstrating its utility in material science .
Interfacial Polymerization
tNBDC is used in membrane fabrication via interfacial polymerization with polyacrylonitrile (mPAN) and diamine precursors. This reaction forms cross-linked polymer networks, enhancing membrane stability and selectivity .
Reaction Parameters | Details |
---|---|
Reactants | tNBDC, 1,3-diaminopropane, mPAN |
Solvent | Aqueous/organic phases (interfacial) |
Product | TFC (thin-film composite) membranes |
Key Property | High salt rejection, low fouling |
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction
The norbornene double bond in tNBDC participates in rapid iEDDA cycloaddition with tetrazines, forming dihydropyridazine derivatives. This reaction is highly selective and proceeds under mild conditions .
Kinetic Data :
Alkene Concentration (M) | Rate Constant (k<sub>app</sub>, s<sup>-1</sup>) |
---|---|
0.005 | 6.55 × 10<sup>-5</sup> ± 3.37 × 10<sup>-6</sup> |
0.010 | 1.26 × 10<sup>-4</sup> ± 3.96 × 10<sup>-6</sup> |
0.015 | 1.79 × 10<sup>-4</sup> ± 4.10 × 10<sup>-6</sup> |
Ring-Opening Copolymerization (ROCOP)
tNBDC participates in ROCOP with epoxides (e.g., ethyl glycidyl ether) and anhydrides (e.g., diglycolic anhydride), forming alternating copolymers. This reaction is catalyzed by alkali metal carboxylates and proceeds with high chemoselectivity .
Monomer Pair | Polymer Product |
---|---|
tNBDC + ethyl glycidyl ether | P(tNBDC-alt-EGE) |
Diglycolic anhydride + tNBDC | P(DGA-alt-tNBDC) |
Scientific Research Applications
Organic Synthesis and Polymer Chemistry
tNBDC serves as a building block in organic synthesis due to its ability to participate in various chemical reactions:
- Ring-Opening Metathesis Polymerization (ROMP) : tNBDC can be utilized to produce advanced polymers with unique properties, making it valuable in materials science .
- Substitution Reactions : The acyl chloride groups can react with nucleophiles (amines, alcohols) to form amides and esters, respectively.
Biological and Biomedical Research
In biological contexts, tNBDC is employed to modify biomolecules and surfaces:
- Drug Delivery Systems : Its reactivity allows for the development of systems that enhance drug solubility and bioavailability.
- Protein-Ligand Interactions : tNBDC facilitates studies on how proteins interact with ligands by enabling surface modifications that enhance binding affinity.
Industrial Applications
tNBDC is utilized in the production of high-performance materials:
- Coatings and Adhesives : Its strong covalent bonding capabilities make it suitable for creating durable coatings and adhesives used in various industrial applications .
- Composite Materials : The compound's polymerization properties are harnessed to develop lightweight yet strong composite materials for automotive and aerospace industries.
Case Studies
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves its reactivity with nucleophiles. The compound’s acyl chloride groups readily react with nucleophiles to form covalent bonds, leading to the formation of amides, esters, or carboxylic acids . This reactivity is exploited in polymerization reactions, where it acts as a monomer to form polymer chains through covalent bonding.
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- 5-Norbornene-2-carboxylic acid
Uniqueness: 5-Norbornene-2,3-dicarbonyl chloride, trans- is unique due to its trans-configuration, which imparts distinct reactivity and physical properties compared to its cis-counterparts . This configuration allows for specific polymerization and substitution reactions that are not as efficient with the cis-isomers.
Biological Activity
5-Norbornene-2,3-dicarbonyl chloride, trans- (tNBDC) is a compound with significant implications in organic synthesis and polymer chemistry. Its biological activity, while not extensively documented, reveals potential applications in membrane fabrication and interactions with biomolecules.
- Chemical Formula : C₉H₈Cl₂O₂
- Molecular Weight : 209.06 g/mol
- CAS Number : 4582-21-2
Target of Action
tNBDC primarily interacts with 1,3-diaminopropane , a key component in the formation of thin-film composite (TFC) membranes. This compound undergoes an interfacial polymerization reaction , which is crucial for creating polyacrylonitrile-based membranes used in various applications, including filtration and separation technologies.
Mode of Action
The interfacial polymerization process involves the reaction between tNBDC and 1,3-diaminopropane, leading to the formation of TFC membranes. The efficiency of this reaction is influenced by environmental conditions such as temperature and pH.
Cellular Effects
The documented effects of tNBDC on cellular processes indicate moderate toxicity upon ingestion and skin contact. In laboratory settings, it has been shown to emit toxic fumes (hydrogen chloride) when heated to decomposition.
Toxicity Profile
In animal models, the compound exhibits moderate toxicity with an LD50 value of approximately 1830 mg/kg in rats. This level of toxicity suggests caution in handling and potential health risks associated with exposure.
Interaction with Biomolecules
tNBDC's role in biochemical reactions is primarily linked to its ability to facilitate polymerization processes. It interacts with enzymes like 1,3-diaminopropane, which indicates its potential utility in modifying biomolecules and surfaces for research purposes .
Transport and Distribution
The transport mechanisms within biological systems are not fully characterized but likely involve interactions with cellular transporters and binding proteins. This distribution can significantly influence its biological activity and function during polymerization reactions.
Research Applications
5-Norbornene-2,3-dicarbonyl chloride, trans- has several notable applications across different fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-5-norbornene-2,3-dicarbonyl chloride, and how can reaction conditions be systematically optimized?
The synthesis typically involves the addition of acryloyl chloride to cyclopentadiene under controlled conditions. For example, a reaction in anhydrous ether at 25°C for 19 hours yields the product with a 64% yield and an exo/endo isomer ratio of 5:95, as determined by methanolysis of the methyl esters . Key optimization parameters include:
- Solvent choice : Anhydrous ether minimizes side reactions.
- Reaction time : Extended stirring (e.g., 19 hours) ensures completion.
- Temperature control : Room temperature avoids thermal decomposition.
- Purification : Distillation under reduced pressure (63.5°C at 4.5 mm Hg) isolates the product efficiently .
Q. How can the stereochemical purity (exo/endo ratio) of the product be quantified experimentally?
The exo/endo ratio is commonly determined via derivatization followed by chromatographic or spectroscopic analysis. Methanolysis of the chloride to methyl esters allows separation and quantification using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For example, the integration of distinct proton signals in the ester derivatives can resolve the isomer ratio .
Q. What spectroscopic techniques are most effective for structural characterization of trans-5-norbornene-2,3-dicarbonyl chloride?
- NMR spectroscopy : H and C NMR provide detailed structural insights, such as bridgehead proton coupling patterns and carbonyl carbon shifts.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peak at m/z 219.07 for CHClO) .
- Infrared (IR) spectroscopy : Strong carbonyl stretching vibrations near 1800 cm confirm the presence of acyl chloride groups .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., isomerization or side-product formation) be minimized during synthesis?
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., exo isomers), while prolonged heating may shift the equilibrium toward thermodynamically stable isomers.
- Additive screening : Bases like triethylamine can trap HCl byproducts, preventing acid-catalyzed isomerization .
- Real-time monitoring : In situ techniques like FT-IR or reaction calorimetry help track intermediate formation and adjust conditions dynamically .
Q. What strategies enable the separation of stereoisomers in downstream applications (e.g., polymer synthesis)?
- Chromatography : Preparative column chromatography with silica gel or chiral stationary phases resolves isomers. For example, mixtures of four stereoisomers in norbornene derivatives were separated using gradient elution with hexane/ethyl acetate .
- Crystallization : Fractional crystallization from solvents like carbon tetrachloride or methanol can isolate pure isomers, as demonstrated in trichlorotetrahydrothiophene dioxide purification .
Q. How does the reactivity of trans-5-norbornene-2,3-dicarbonyl chloride compare to other dienophiles in Diels-Alder reactions?
The strained norbornene framework enhances reactivity as a dienophile. Comparative studies show:
- Reaction rate : Faster cycloaddition compared to less strained analogs due to increased orbital overlap.
- Regioselectivity : The trans-dicarbonyl chloride configuration directs endo selectivity in adduct formation, critical for synthesizing rigid polymers or pharmaceuticals .
Q. What are the implications of conflicting literature data on exo/endo ratios, and how can these discrepancies be resolved?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). To resolve conflicts:
- Reproduce protocols : Systematically replicate reported methods while controlling variables.
- Advanced analytics : Use F NMR (if applicable) or X-ray crystallography for unambiguous stereochemical assignment .
- Computational modeling : DFT calculations can predict thermodynamic isomer distributions under specific conditions .
Q. What safety protocols are critical when handling trans-5-norbornene-2,3-dicarbonyl chloride?
- Toxicity data : The compound has an LD of 250 mg/kg (oral, rat), necessitating gloves, goggles, and fume hood use .
- Storage : Store under inert gas (e.g., argon) at -20°C to prevent hydrolysis.
- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to quench reactive acyl chloride groups .
Q. Methodological Considerations
Q. How can factorial design optimize reaction parameters for large-scale synthesis?
A 2 factorial design can evaluate the effects of temperature, solvent volume, and catalyst loading. For example:
- Factors : Temperature (20–30°C), reaction time (12–24 hours), and solvent (ether vs. THF).
- Response variables : Yield, exo/endo ratio, and purity.
- Analysis : ANOVA identifies significant factors, enabling efficient scaling .
Q. What advanced applications (e.g., materials science or medicinal chemistry) exploit the unique reactivity of this compound?
- Polymer chemistry : Serves as a crosslinker in epoxy resins or a monomer for high-performance polymers.
- Drug delivery : Functionalization with bioactive moieties (e.g., pyridylbenzyl groups) enables targeted prodrug synthesis .
- Surface chemistry : Reacts with hydroxylated surfaces to create functional coatings for sensors .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963447 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4582-21-2, 707-80-2 | |
Record name | 5-Norbornene-2,3-dicarbonyl chloride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004582212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC512760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Norbornene-2, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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